molecular formula C23H36BrN B3057152 1-Tetradecylquinolinium bromide CAS No. 77101-52-1

1-Tetradecylquinolinium bromide

Cat. No.: B3057152
CAS No.: 77101-52-1
M. Wt: 406.4 g/mol
InChI Key: GDQXERXKBRZTRU-UHFFFAOYSA-M
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Description

1-Tetradecylquinolinium bromide is a quaternary ammonium compound that belongs to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in water and organic solvents.

Preparation Methods

The synthesis of 1-tetradecylquinolinium bromide typically involves the quaternization of quinoline with tetradecyl bromide. This reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

Quinoline+Tetradecyl Bromide1-Tetradecylquinolinium Bromide\text{Quinoline} + \text{Tetradecyl Bromide} \rightarrow \text{this compound} Quinoline+Tetradecyl Bromide→1-Tetradecylquinolinium Bromide

The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product. Industrial production methods may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

1-Tetradecylquinolinium bromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinolinium nitrogen, leading to the formation of various substituted quinoline derivatives. .

Scientific Research Applications

1-Tetradecylquinolinium bromide has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial activity of 1-tetradecylquinolinium bromide is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to that of other quaternary ammonium compounds, which are known to target the cell membrane and cause cell death .

Comparison with Similar Compounds

1-Tetradecylquinolinium bromide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-tetradecylquinolin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-15-20-24-21-16-18-22-17-13-14-19-23(22)24;/h13-14,16-19,21H,2-12,15,20H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQXERXKBRZTRU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+]1=CC=CC2=CC=CC=C21.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50998362
Record name 1-Tetradecylquinolin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77101-52-1
Record name Tetradecylquinolinium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77101-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Tetradecylquinolinium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077101521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tetradecylquinolin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tetradecylquinolinium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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